molecular formula C20H22N10Na2O12P2 B1150292 c-Di-AMP sodium salt

c-Di-AMP sodium salt

Cat. No.: B1150292
M. Wt: 702.4 g/mol
InChI Key: IXWPEIRAKLMJQW-VEQUCWRQSA-L
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Description

Cyclic diadenosine monophosphate (disodium) is a cyclic dinucleotide that acts as a second messenger in various bacterial species. It plays a crucial role in regulating bacterial physiology, including cell growth, cell wall homeostasis, and virulence. This compound is also recognized by eukaryotic host cells, triggering innate immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclic diadenosine monophosphate (disodium) is synthesized from adenosine triphosphate or adenosine diphosphate through the action of diadenylate cyclase enzymes. The reaction typically requires the presence of divalent metal ions such as magnesium or manganese to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, an enzymatic method using immobilized Vibrio cholerae dinucleotide cyclase DncV has been reported. This method is practical and economical for gram-scale preparation .

Chemical Reactions Analysis

Types of Reactions

Cyclic diadenosine monophosphate (disodium) undergoes various chemical reactions, including hydrolysis and degradation by phosphodiesterases. These reactions convert cyclic diadenosine monophosphate into linear forms such as pApA or two molecules of adenosine monophosphate .

Common Reagents and Conditions

The hydrolysis of cyclic diadenosine monophosphate is catalyzed by phosphodiesterases, which require divalent metal ions for their activity. The reaction conditions typically involve neutral to slightly alkaline pH .

Major Products Formed

The primary products of cyclic diadenosine monophosphate hydrolysis are linear pApA and adenosine monophosphate .

Scientific Research Applications

Comparison with Similar Compounds

Cyclic diadenosine monophosphate (disodium) is unique among second messengers due to its dual role in bacterial physiology and host immune response activation. Similar compounds include:

    Cyclic adenosine monophosphate (cAMP): Primarily involved in eukaryotic cell signaling.

    Cyclic guanosine monophosphate (cGMP): Another second messenger involved in various signaling pathways.

    Cyclic di-guanosine monophosphate (c-di-GMP): Regulates biofilm formation and other bacterial processes.

Cyclic diadenosine monophosphate stands out due to its essential role in bacterial growth and its potential as an antimicrobial drug target .

Properties

Molecular Formula

C20H22N10Na2O12P2

Molecular Weight

702.4 g/mol

IUPAC Name

disodium;(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol

InChI

InChI=1S/C20H24N10O12P2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1

InChI Key

IXWPEIRAKLMJQW-VEQUCWRQSA-L

SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]

Synonyms

3/',5/'-Cyclic diadenylic acid sodium salt

Origin of Product

United States

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